Butylphenamide
Description
Historical Context of Butylphenamide in Chemical and Biological Research
This compound, also known by the systematic name N-butyl-2-hydroxybenzamide, emerged in the scientific literature around the mid-20th century. Early research focused primarily on its potential biological activities. A preliminary 1956 study identified this compound as a new anti-fungal agent, laying the groundwork for future investigation. researchgate.netnih.gov Subsequent clinical research explored this application further, with a 1958 clinical trial investigating its efficacy in treating certain types of ringworm. nih.gov
During this period, the compound was formally documented for regulatory and commercial purposes. Drug Master File (DMF) submissions for this compound appear in records from 1960 and 1961, indicating its role as a recognized chemical entity in the pharmaceutical industry. scribd.comscribd.comfda.govfda.gov For instance, a submission was made by Kay-Fries Chemicals in late 1960. scribd.com The compound is also listed within the FDA's Established Names and Unique Ingredient Identifier Codes Terminology, cementing its status as a distinct substance for research and development. nih.gov Initial studies also characterized its toxicological profile and skin absorption properties. nih.gov
Significance of this compound in Contemporary Chemical Science
In modern chemical science, the significance of this compound is twofold. First, it serves as a model compound in the development of advanced, sustainable synthesis methodologies. Researchers have reported facile and eco-friendly methods for synthesizing N-butyl-2-hydroxybenzamide and related compounds from ethyl salicylate (B1505791), utilizing techniques such as microwave radiation in solvent-free systems. rsc.orgrsc.org These processes, which can be enhanced by catalysts like lipase (B570770) or phenylboronic acid, align with the principles of green chemistry by improving yields and reducing waste and reaction times. rsc.org The development of such efficient syntheses is a key focus in contemporary pharmaceutical chemistry. mdpi.comnih.gov
Second, and more broadly, the core structure of this compound—the salicylamide (B354443) scaffold—is highly significant in medicinal chemistry and drug discovery. ontosight.ai While this compound itself has a defined history, its structural framework is a fertile ground for creating new derivatives with a wide range of potential therapeutic applications. researchgate.netcsic.es Contemporary research extensively uses the salicylamide backbone to design novel compounds targeting various diseases. nih.govnih.gov Scientists have synthesized and evaluated salicylamide derivatives as potent agents against protozoan parasites, pathogenic fungi, cancer, and human adenovirus infections. csic.esnih.govnih.govresearchgate.net Furthermore, derivatives have been developed as multimodal compounds with potential antidepressant, anxiolytic, and antipsychotic activities, demonstrating the versatility and enduring importance of the salicylamide class in the search for new bioactive molecules. uj.edu.pl
Classification and Structural Features within the Salicylamide Class
This compound is classified as a salicylamide, a class of organic compounds derived from salicylamide (2-hydroxybenzamide). ontosight.aismolecule.com Structurally, these compounds are amides of salicylic (B10762653) acid. The defining features of this compound are a benzamide (B126) backbone that incorporates a hydroxyl (-OH) group at the 2-position of the phenyl ring and a butyl group attached to the amide nitrogen (N-butyl). solubilityofthings.com
The molecule's functionality is dictated by the interplay of its different components. solubilityofthings.com The phenyl ring and the N-butyl group are hydrophobic, while the hydroxyl and amide groups are hydrophilic. solubilityofthings.com This combination of features influences its solubility and its ability to interact with biological targets. solubilityofthings.com The hydroxyl group is particularly crucial; its position is key to the biological activity observed in many salicylamide derivatives. solubilityofthings.comgoogle.com The broader benzamide class, to which salicylamides belong, is known for diverse pharmacological properties, and the specific substituents on the aromatic ring and the amide nitrogen are critical in determining the specific biological activity of each derivative. ontosight.aiontosight.ai
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Data | Source |
|---|---|---|
| Systematic Name | N-butyl-2-hydroxybenzamide | solubilityofthings.com |
| Molecular Formula | C₁₁H₁₅NO₂ | rsc.org |
| Molecular Weight | 193.25 g/mol | rsc.org |
| Appearance | White crystalline powder | ontosight.ai |
| Melting Point | ~120-125°C | ontosight.ai |
| Solubility | Slightly soluble in water; freely soluble in organic solvents like ethanol (B145695) and chloroform. | ontosight.ai |
Table 2: Synonyms and Identifiers for this compound
| Type | Identifier | Source |
|---|---|---|
| Synonym | Butyl phenamide | solubilityofthings.com |
| Synonym | Salicylamide, N-butyl-3-phenyl- | solubilityofthings.com |
| Synonym | N-butyl-2-hydroxy-3-phenylbenzamide | solubilityofthings.com |
| Synonym | Bynamid | solubilityofthings.com |
| UNII | 4Q9N876YAJ | ontosight.aisolubilityofthings.com |
| ChEMBL ID | CHEMBL2106081 | ontosight.ai |
Table 3: Research on Structurally Related Salicylamide Derivatives
| Derivative Class | Research Focus / Biological Activity | Source |
|---|---|---|
| N-Benzoyl-2-hydroxybenzamides | Agents active against protozoan parasites (P. falciparum, T. cruzi, L. donovani) | nih.gov |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives | Antifungal activity against phytopathogenic fungi (Fusarium oxysporum) | researchgate.net |
| Arylpiperazine Derivatives of Salicylamide | Potential antidepressant, anxiolytic, and antipsychotic activity | uj.edu.pl |
| O-alkylamino-tethered Salicylamide Derivatives | Potent anticancer agents (STAT3 inhibitors) for breast cancer | nih.gov |
| Diversified Salicylanilide Derivatives | Potent inhibitors of Human Adenovirus (HAdV) infection | csic.es |
Structure
2D Structure
3D Structure
Properties
CAS No. |
131-90-8 |
|---|---|
Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N-butyl-2-hydroxy-3-phenylbenzamide |
InChI |
InChI=1S/C17H19NO2/c1-2-3-12-18-17(20)15-11-7-10-14(16(15)19)13-8-5-4-6-9-13/h4-11,19H,2-3,12H2,1H3,(H,18,20) |
InChI Key |
MNUMSBAWEGBPMH-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=CC=CC(=C1O)C2=CC=CC=C2 |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC(=C1O)C2=CC=CC=C2 |
Synonyms |
Butylphenamide |
Origin of Product |
United States |
Synthetic Methodologies of Butylphenamide
Classical Synthetic Routes to Butylphenamide
Traditional approaches to synthesizing this compound are typically centered on the sequential formation of the core salicylamide (B354443) structure followed by the introduction of the necessary functional groups through acylation.
The foundational step in classical synthesis is the creation of the salicylamide backbone. Historically, this has been achieved through methods such as the ammoniation of salicylic (B10762653) acid or its derivatives, like methyl salicylate (B1505791). One common industrial method involves reacting salicylic acid with ammonia (B1221849) under specific conditions to yield salicylamide. Another pathway involves the use of urea (B33335) and phenol (B47542) in the presence of catalysts and acetic acid to produce the primary salicylamide product. google.com These methods, while effective, often require significant purification to remove byproducts and unreacted starting materials. google.com
| Starting Material | Reagents | Key Conditions | Product Purity |
| Salicylic Acid | Ammonia | Suitable temperature and pressure | Lower initial purity, requires extensive purification google.com |
| Phenol | Urea, Ammonium Dihydrogen Carbonate, Potassium Dihydrogen Phosphate, Acetic Acid | Stirring, catalysis | High purity (e.g., up to 99.995%) google.com |
This table presents illustrative data on general salicylamide synthesis pathways.
Following the formation of the salicylamide core, the next critical step is the introduction of the phenyl-containing acyl group. This is typically accomplished through acylation reactions. In this strategy, the salicylamide intermediate is reacted with a suitable acylating agent, such as a substituted benzoyl chloride, in the presence of a base. The choice of solvent and base is crucial for optimizing the reaction yield and minimizing side reactions. Coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) can also be employed to facilitate the condensation between a carboxylic acid and the salicylamide, often resulting in excellent yields. scispace.com
Modern and Sustainable Synthesis Approaches
Contemporary synthetic chemistry emphasizes the development of methods that are not only efficient but also environmentally benign. These approaches are central to the modern synthesis of this compound.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. rasayanjournal.co.insphinxsai.com By using microwave irradiation, reaction mixtures can be heated rapidly and uniformly, leading to dramatic reductions in reaction times—from hours or days to mere minutes. anton-paar.com This technique can be applied to both the salicylamide formation and the subsequent acylation steps. The efficiency of microwave heating often leads to higher product yields and purities compared to conventional heating methods. Dedicated microwave reactors allow for precise control over temperature and pressure, making the synthetic process more reproducible and scalable. anton-paar.com
| Reaction Type | Conventional Heating Time | Microwave-Assisted Time | Yield Improvement |
| Amide Synthesis (General) | 6-16 hours researchgate.net | 3-10 minutes rasayanjournal.co.in | Often significant |
| Hydrolysis of Benzamide (B126) | 1 hour | 7 minutes | 99% yield achieved rasayanjournal.co.in |
This table provides comparative data illustrating the advantages of microwave-assisted synthesis for related amide reactions.
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which pose environmental and health risks. researchgate.net Solvent-free, or solid-state, reactions offer a sustainable alternative. ias.ac.in In the context of this compound synthesis, this could involve carrying out the acylation step by grinding the reactants together, sometimes in the presence of a solid support like alumina (B75360) or silica, or a non-volatile catalyst. researchgate.netbohrium.com This approach simplifies the experimental procedure and work-up, reduces pollution, and can sometimes lead to different and more selective product formation compared to solution-phase reactions. ias.ac.in
The synthesis of this compound can be designed to align with the twelve principles of green chemistry, which aim to create more sustainable chemical processes. epa.gov
Waste Prevention : Optimizing reactions, such as through microwave assistance or solvent-free conditions, to maximize yield and minimize the formation of byproducts. epa.gov
Atom Economy : Designing the synthetic route so that the maximum number of atoms from the starting materials are incorporated into the final product. epa.gov
Use of Safer Solvents : When solvents are necessary, choosing environmentally benign options like water or bio-based solvents instead of hazardous organic solvents. jddhs.com
Energy Efficiency : Employing methods like microwave synthesis that reduce energy consumption by significantly shortening reaction times and allowing for reactions at ambient pressure and temperature where possible. epa.govjddhs.com
Use of Catalysts : Utilizing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. Catalysts can often be recycled and reused. epa.gov
By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible. ijbpas.commdpi.com
Chemical Reactivity and Derivatization of Butylphenamide
Fundamental Chemical Reactions
The reactivity of Butylphenamide is centered around its amide linkage, which is susceptible to hydrolysis, and the nucleophilic character of the amide nitrogen, which allows for acylation and substitution reactions.
Hydrolysis Pathways
The amide bond in this compound can be cleaved through hydrolysis under both acidic and basic conditions, yielding 3-phenylsalicylic acid and n-butylamine. The mechanism and rate of this reaction are highly dependent on the pH of the environment.
Base-Promoted Hydrolysis: Under basic conditions, the hydrolysis of amides follows a nucleophilic acyl substitution pathway. A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the n-butylamide anion, which is then protonated by the solvent, results in the formation of the carboxylate salt of 3-phenylsalicylic acid and n-butylamine. This reaction is generally irreversible as the final products, a carboxylate and an amine, are less reactive under these conditions. The rate of base-promoted hydrolysis is typically first order with respect to both the amide and the hydroxide ion concentration.
The stability of the amide bond in salicylamides can be influenced by the presence of the ortho-hydroxyl group, which can participate in intramolecular hydrogen bonding, potentially affecting the reaction rate compared to other benzamides.
| Hydrolysis Condition | Reactants | Major Products | General Mechanism |
| Acidic (e.g., aq. HCl) | This compound, H₂O, H⁺ | 3-Phenylsalicylic acid, n-Butylammonium ion | A-AC-2: Protonation of carbonyl oxygen followed by nucleophilic attack of water |
| Basic (e.g., aq. NaOH) | This compound, OH⁻ | 3-Phenylsalicylate, n-Butylamine | Nucleophilic addition of hydroxide to the carbonyl carbon, followed by elimination |
Acylation Reactions
The nitrogen atom of the amide group in this compound can act as a nucleophile, participating in acylation reactions with suitable acylating agents. This reaction leads to the formation of N-acyl derivatives. The reaction typically requires activation of the amide or the use of a strong acylating agent. For instance, primary aromatic amides can be converted to N-acylpyrroles using 2,5-dimethoxytetrahydrofuran (B146720) in the presence of thionyl chloride. nih.gov Similarly, N-acylphenylacetamides can be synthesized by reacting 2-phenylacetamide (B93265) with carboxylic acid anhydrides under acid catalysis. nih.gov
These methods suggest that this compound could be N-acylated using various acylating agents like acid chlorides or anhydrides, likely in the presence of a base or a catalyst to enhance the nucleophilicity of the amide nitrogen or to activate the acylating agent.
| Acylating Agent | General Product Structure | Potential Reaction Conditions |
| Acid Chloride (R-COCl) | N-Acyl-N-butyl-3-phenylsalicylamide | Aprotic solvent, non-nucleophilic base (e.g., pyridine, triethylamine) |
| Acid Anhydride ((R-CO)₂O) | N-Acyl-N-butyl-3-phenylsalicylamide | Acid or base catalysis, elevated temperature |
Nucleophilic Substitution Reactions
The amide nitrogen in this compound, possessing a lone pair of electrons, can function as a nucleophile in substitution reactions. csic.es While amides are generally weaker nucleophiles than amines due to the electron-withdrawing effect of the adjacent carbonyl group, they can react with electrophiles under appropriate conditions. For example, the nitrogen of an amide can displace a leaving group from an alkyl halide. However, such reactions with amides are less common and may require forcing conditions or catalysis.
The nucleophilicity of the amide nitrogen can be enhanced by deprotonation with a strong base, forming an amidate anion. This highly nucleophilic species can then readily participate in substitution reactions. However, the choice of base and reaction conditions must be carefully selected to avoid competing reactions, such as elimination.
| Electrophile | General Product Structure | Potential Reaction Conditions |
| Alkyl Halide (R-X) | N-Alkyl-N-butyl-3-phenylsalicylamide | Strong base (e.g., NaH) in an aprotic solvent, or phase-transfer catalysis |
| Acyl Halide (R-CO-X) | N-Acyl-N-butyl-3-phenylsalicylamide | Aprotic solvent with a non-nucleophilic base (see Acylation Reactions) |
Synthesis of this compound Derivatives and Analogs
The structural framework of this compound allows for extensive modification to generate derivatives and analogs with tailored properties. These modifications can be aimed at enhancing biological activity, improving pharmacokinetic profiles, or exploring structure-activity relationships.
Structural Modification Strategies
Several strategies can be employed to modify the this compound structure, targeting different parts of the molecule.
Modification of the Salicylamide (B354443) Core: The aromatic rings of the salicylamide moiety can be substituted with various functional groups. For example, the introduction of halogens (e.g., chlorine, fluorine) or other electron-withdrawing or electron-donating groups can significantly influence the electronic properties and biological activity of the molecule. mdpi.comCurrent time information in Bangalore, IN. The synthesis of such derivatives often starts from a correspondingly substituted salicylic (B10762653) acid. mdpi.com
Derivatization of the Phenolic Hydroxyl Group: The hydroxyl group can be converted into ethers or esters. For instance, O-alkylation can be achieved by reacting this compound with an alkyl halide in the presence of a base.
Modification of the N-Butyl Group: The n-butyl chain can be replaced with other alkyl or aryl groups to probe the impact of this substituent on the compound's properties. This can be achieved by synthesizing the amide from 3-phenylsalicylic acid and the desired primary amine.
Alteration of the Phenyl Ring: The phenyl substituent at the 3-position can be replaced with other aromatic or heterocyclic rings to explore different steric and electronic interactions. This is often accomplished through cross-coupling reactions, such as the Suzuki-Miyaura coupling, on a suitably functionalized precursor.
| Modification Site | Synthetic Strategy | Example of Resulting Derivative |
| Salicylamide Ring | Synthesis from a substituted salicylic acid | 5-Chloro-N-butyl-3-phenylsalicylamide |
| Phenolic Hydroxyl Group | O-alkylation with an alkyl halide and base | N-butyl-3-phenyl-2-(alkoxy)benzamide |
| N-Butyl Group | Amidation of 3-phenylsalicylic acid with a different amine | N-Aryl-3-phenylsalicylamide |
| 3-Phenyl Group | Suzuki-Miyaura coupling of a 3-bromo-salicylamide precursor with a boronic acid | N-butyl-3-(heteroaryl)salicylamide |
Design Principles for Novel this compound Analogs
The design of novel analogs of this compound is often guided by the principles of medicinal chemistry, aiming to optimize the interaction of the molecule with a specific biological target.
Structure-Activity Relationship (SAR) Studies: SAR studies involve systematically modifying the structure of a lead compound, such as this compound, and evaluating the effect of these changes on its biological activity. This helps in identifying the key structural features required for activity and can guide the design of more potent and selective analogs. For example, in the development of anti-HBV agents based on the salicylamide scaffold, modifications on both phenyl rings were explored to understand their impact on antiviral activity. mdpi.com
Scaffold Hopping: This strategy involves replacing the core molecular framework (scaffold) of a known active compound with a structurally different but functionally equivalent one. For this compound, the biphenyl-salicylamide scaffold could be replaced with other scaffolds that maintain the relative spatial orientation of key binding groups. This approach can lead to the discovery of novel chemical classes with improved properties.
Bioisosteric Replacement: This principle involves substituting a functional group in the molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. For instance, the carboxylic acid group in a related compound could be replaced with a tetrazole ring, a known bioisostere.
The design of novel salicylamide derivatives has led to the identification of compounds with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. mdpi.com These studies provide a valuable framework for the rational design of new this compound analogs with desired therapeutic profiles.
Advanced Analytical Methodologies for Butylphenamide Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for probing the molecular structure and properties of Butylphenamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and widely used analytical tool for the structural elucidation of organic compounds like this compound. jeolusa.comoxinst.com It provides detailed information about the carbon-hydrogen framework of the molecule. slideshare.net
Key applications of NMR in this compound research include:
Structural Verification: ¹H and ¹³C NMR are fundamental in confirming the synthesized structure of this compound by identifying the number and types of protons and carbons, respectively. oxinst.comslideshare.net
Conformational Analysis: Advanced NMR techniques can be used to study the three-dimensional structure and conformational isomers of this compound in solution. slideshare.net
Quantitative Analysis: Quantitative NMR (qNMR) offers a method for determining the concentration of this compound in a sample without the need for an identical internal standard, relying on the principle that the signal intensity is directly proportional to the number of nuclei. nih.gov
Table 1: Key NMR Techniques in this compound Analysis
| NMR Technique | Information Obtained | Relevance to this compound |
| ¹H NMR | Number of unique protons, their chemical environment, and neighboring protons. slideshare.netpsu.edu | Confirms the presence and arrangement of hydrogen atoms in the this compound molecule. |
| ¹³C NMR | Number of non-equivalent carbon atoms. slideshare.net | Provides a map of the carbon skeleton of this compound. |
| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other. jeolusa.com | Helps in assigning proton signals and understanding the connectivity of the molecule. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates proton signals with their directly attached carbon atoms. | Links the proton and carbon frameworks, aiding in complete structural assignment. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are two or three bonds away. | Provides long-range connectivity information, crucial for confirming the overall structure. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Identifies protons that are close to each other in space. jeolusa.com | Elucidates the three-dimensional structure and stereochemistry of this compound. |
Mass Spectrometry (MS) for Structural Elucidation and Quantification
Mass spectrometry (MS) is a cornerstone technique in the analysis of this compound, providing critical information on its molecular weight and structure. mdpi.com When coupled with separation techniques like liquid chromatography (LC) or gas chromatography (GC), it becomes a highly sensitive and specific tool for both identifying and quantifying the compound. mdpi.com
Structural Elucidation: High-resolution mass spectrometry (HRMS) is instrumental in determining the elemental composition of this compound by providing a highly accurate mass measurement. jeolusa.comcriver.com Tandem mass spectrometry (MS/MS) is employed for detailed structural characterization. In this technique, the this compound molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed. mdpi.comresearchgate.net This fragmentation pattern serves as a molecular fingerprint, which can be used to confirm the identity of the compound by comparing it to known spectra or by de novo interpretation. nautilus.bio
Quantification: Mass spectrometry is widely used for the quantitative analysis of this compound in various samples. washington.edu Techniques like selected ion monitoring (SIM) and selected reaction monitoring (SRM) offer high selectivity and sensitivity for detecting and quantifying low levels of the analyte. washington.edu These targeted approaches are particularly valuable in complex matrices where background interference can be a significant issue. washington.edu For accurate quantification, a stable isotope-labeled internal standard of this compound is often employed.
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for isolating this compound from complex mixtures and for its subsequent quantification.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of pharmaceutical compounds like this compound. wikipedia.org The development of a robust HPLC method is crucial for achieving accurate and reliable results.
Key aspects of HPLC method development for this compound include:
Column Selection: The choice of the stationary phase is critical. Reversed-phase columns, such as C18 or C8, are commonly used for the separation of moderately polar compounds like this compound. wu.ac.th The selection depends on the specific polarity of this compound and any potential impurities.
Mobile Phase Optimization: A mixture of a buffered aqueous solution and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used as the mobile phase in reversed-phase HPLC. wu.ac.thjbiochemtech.com The composition of the mobile phase is optimized to achieve good resolution between this compound and other components in the sample. nih.gov Gradient elution, where the mobile phase composition is changed during the run, can be employed to improve the separation of complex mixtures. nih.gov
Detector Selection: A UV detector is commonly used for the detection of this compound, provided it has a suitable chromophore. jbiochemtech.com The detection wavelength is chosen at the absorbance maximum of this compound to ensure high sensitivity.
Method Validation: Once developed, the HPLC method must be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness. jbiochemtech.comresearchgate.net
Table 2: Typical HPLC Parameters for this compound Analysis
| Parameter | Typical Setting | Purpose |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good separation for a wide range of compounds. |
| Mobile Phase | Acetonitrile:Water or Methanol:Buffer | Elutes this compound from the column. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. wu.ac.th |
| Injection Volume | 10-20 µL | Introduces a precise amount of sample onto the column. |
| Column Temperature | 25-40 °C | Affects retention time and peak shape. wu.ac.th |
| Detection | UV at a specific wavelength (e.g., 270 nm) | Quantifies the amount of this compound. jbiochemtech.com |
Gas Chromatography (GC) Applications
Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. phenomenex.com For a compound like this compound, GC can be a suitable method, potentially after derivatization to increase its volatility.
GC is particularly useful for:
Purity Determination: GC can be employed to assess the purity of this compound by separating it from volatile impurities. scirp.org
Residual Solvent Analysis: In the synthesis of this compound, GC is the standard method for identifying and quantifying any remaining organic volatile impurities. scirp.org
Coupling with Mass Spectrometry (GC-MS): The combination of GC with MS provides a highly specific and sensitive analytical tool. thermofisher.com GC separates the components of a mixture, and MS provides structural information for identification. thermofisher.comlibretexts.org
Advanced Separation Techniques
To meet the demands of analyzing complex samples and achieving higher throughput, more advanced chromatographic techniques are being employed.
Ultra-High-Pressure Liquid Chromatography (UHPLC): UHPLC systems operate at much higher pressures than conventional HPLC systems, allowing the use of columns packed with smaller particles (sub-2 µm). wikipedia.orgamericanpharmaceuticalreview.com This results in significantly faster analysis times, improved resolution, and increased sensitivity. americanpharmaceuticalreview.comeag.com The application of UHPLC can dramatically reduce the run time for this compound analysis while improving the separation efficiency. chromatographyonline.com
Multi-dimensional Chromatography: This technique involves using two or more independent separation columns to achieve a very high degree of separation for extremely complex samples. shimadzu.comnumberanalytics.com For instance, a two-dimensional LC (2D-LC) system could use two different column chemistries or separation modes to resolve this compound from a complex matrix. shimadzu.com.twwaters.com This approach significantly increases peak capacity and is particularly useful when analyzing trace levels of this compound in challenging sample types. numberanalytics.comchromatographytoday.com
Table 3: Comparison of Chromatographic Techniques for this compound Analysis
| Technique | Principle | Advantages for this compound Analysis |
| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. wikipedia.org | Robust, versatile, and widely available. Suitable for routine analysis and quality control. nih.gov |
| GC | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. openaccessjournals.com | High resolution for volatile compounds, ideal for impurity profiling and residual solvent analysis. phenomenex.comscirp.org |
| UHPLC | HPLC performed at very high pressures with small particle columns. americanpharmaceuticalreview.com | Faster analysis, higher resolution, and increased sensitivity compared to HPLC. eag.com |
| Multi-dimensional Chromatography | Use of multiple, independent separation stages. chromatographytoday.com | Extremely high separation power for complex samples, enhancing the ability to detect and quantify this compound in challenging matrices. shimadzu.comnumberanalytics.com |
Quantitative and Qualitative Analytical Protocols
Qualitative analysis is concerned with identifying the presence or absence of a particular compound, while quantitative analysis measures the amount of that substance. 10huan.com These analyses are fundamental in chemical and pharmaceutical research, often employing techniques like chromatography and spectroscopy. 10huan.com
Development of Robust Quantification Assays
The development of a robust quantification assay is crucial for determining the precise concentration of a compound in a sample. scribd.com This process typically involves establishing and validating methods to ensure accuracy, precision, linearity, and sensitivity. Common techniques for small molecules include high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS) for enhanced specificity and sensitivity.
For a hypothetical quantification assay for this compound, one would need to develop a method with the following characteristics:
Specificity: The ability to unequivocally assess the analyte in the presence of other components.
Linearity: The production of results that are directly proportional to the concentration of the analyte in samples.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
Hypothetical Data for a this compound Quantification Assay Validation
Since no specific data exists for this compound, the following table illustrates the type of results that would be generated during the validation of a quantification assay for a similar hypothetical compound.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (R²) | > 0.99 | 0.998 |
| Accuracy (% Recovery) | 80-120% | 98.5% |
| Intra-day Precision (%RSD) | < 15% | 4.2% |
| Inter-day Precision (%RSD) | < 15% | 6.8% |
| Limit of Quantification (LOQ) | Signal-to-Noise > 10 | 5 ng/mL |
Chemical Fingerprinting and Metabolomics Approaches
Chemical fingerprinting and metabolomics are advanced analytical strategies used to obtain a comprehensive profile of the chemical entities within a biological or chemical sample.
Chemical Fingerprinting aims to create a characteristic profile, or "fingerprint," of a sample. This is often achieved using chromatographic techniques like HPLC or GC, which separate the various components of a mixture. The resulting chromatogram serves as the fingerprint. This approach is valuable for quality control, authentication, and classification of complex mixtures.
Metabolomics involves the comprehensive study of all small molecules (metabolites) within a biological system. It provides a snapshot of the metabolic state and can be used to identify biomarkers, understand disease mechanisms, and assess the effects of a compound on an organism. The primary analytical platforms for metabolomics are nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry coupled with a separation technique (e.g., LC-MS, GC-MS).
Given the absence of specific studies on this compound, it is not possible to present research findings related to its chemical fingerprint or its impact on any metabolome.
Computational Studies and Molecular Modeling of Butylphenamide
Structure-Activity Relationship (SAR) Studies using Computational Methods
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com A QSAR model is formulated as an equation where biological activity is a function of various molecular descriptors (e.g., electronic, steric, and hydrophobic properties). researchgate.net Such models are invaluable for predicting the activity of new, unsynthesized compounds. mdpi.com
While a specific QSAR model for Butylphenamide is not available, numerous studies on enzyme inhibitors, such as those for butyrylcholinesterase (BuChE), demonstrate the utility of this approach. mdpi.comtandfonline.com Researchers develop these models using a "training set" of molecules with known activities and then validate them using an external "test set". mdpi.com The statistical quality of a QSAR model is assessed by several parameters, including the coefficient of determination (R²), which indicates how well the model fits the data, and the cross-validation coefficient (Q²), which measures its predictive power. mdpi.comtandfonline.com
Table 1: Example of Statistical Parameters for 3D-QSAR Models of Butyrylcholinesterase (BuChE) Inhibitors This table presents representative data from studies on BuChE inhibitors to illustrate the outputs of QSAR analysis.
| Model Type | Statistical Parameter | Value | Significance | Reference |
| CoMFA | q² (Cross-validated) | 0.701 | Indicates good predictive ability | acs.org |
| CoMFA | R² (Non-cross-validated) | 0.979 | Shows a strong correlation between descriptors and activity | acs.org |
| CoMSIA | q² (Cross-validated) | 0.627 | Indicates good predictive ability | acs.org |
| CoMSIA | R² (Non-cross-validated) | 0.982 | Shows a strong correlation between descriptors and activity | acs.org |
| MLR Model | R² (Training Set) | 0.801 | Demonstrates the reliability of the model | tandfonline.com |
| MLR Model | R² (Test Set) | 0.824 | Confirms the model's predictive power on external data | tandfonline.com |
CoMFA: Comparative Molecular Field Analysis; CoMSIA: Comparative Molecular Similarity Indices Analysis; MLR: Multiple Linear Regression.
Ligand-Based and Structure-Based Design Principles
Drug design strategies are broadly categorized as ligand-based or structure-based. mdpi.com
Ligand-Based Drug Design (LBDD): This approach is used when the three-dimensional structure of the biological target is unknown. It relies on the information from a set of molecules known to bind to the target. By analyzing their common structural features (a pharmacophore) or building QSAR models, new compounds can be designed or identified. acs.org
Structure-Based Drug Design (SBDD): When the 3D structure of the target macromolecule (like an enzyme or receptor) is available, SBDD becomes a powerful tool. mdpi.com This method involves analyzing the target's binding site—its shape, size, and chemical environment—to design ligands that fit snugly and interact favorably. Molecular docking, a key SBDD technique, predicts the preferred orientation of a ligand when bound to its target. mdpi.com In studies on BuChE inhibitors, docking reveals how compounds orient themselves within the enzyme's active site gorge, forming key interactions with specific amino acid residues. acs.org
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) is a computational simulation method that models the physical movements of atoms and molecules over time. frontiersin.orgresearchgate.net It provides a high-resolution view of molecular behavior, offering insights that are often inaccessible through static experimental methods alone. researchgate.net
Simulation of this compound Conformational Space
Any flexible molecule like this compound does not exist in a single, rigid shape but rather as an ensemble of different three-dimensional structures, or conformations. MD simulations can explore this "conformational space" by simulating the molecule's movements in a solvent (like water) at a given temperature. researchgate.net This analysis reveals the most stable (lowest energy) conformations and the dynamics of transition between them. Understanding the preferred shape of a molecule is crucial as it dictates how it will interact with its biological target.
Interaction Dynamics with Biological Macromolecules
One of the most powerful applications of MD is simulating the interaction between a ligand and a biological macromolecule, such as a protein. frontiersin.org After an initial binding pose is predicted by molecular docking, an MD simulation can be run on the ligand-protein complex. This simulation assesses the stability of the binding pose and reveals the dynamic nature of the interactions over time. tandfonline.comfrontiersin.org
For instance, MD simulations of inhibitors bound to BuChE have been used to characterize the stability of the complex and identify the key amino acid residues responsible for holding the inhibitor in place. frontiersin.org These studies often track metrics like Root Mean Square Deviation (RMSD) to assess the stability of the complex and analyze hydrogen bonds and other non-covalent interactions. tandfonline.com Such simulations have identified residues like Trp82, Asp70, and Tyr332 as crucial for the binding of inhibitors within the BuChE active site. frontiersin.org
Table 2: Key Amino Acid Residues in the Butyrylcholinesterase (BuChE) Active Site Involved in Inhibitor Binding (Identified via MD Simulations) This table lists residues frequently identified in computational studies as being important for the binding of various inhibitors to BuChE.
| Residue | Role in Binding | Interaction Type | Reference |
| Trp82 | Forms the acyl-binding pocket; crucial for π-π stacking interactions with aromatic inhibitors. | Hydrophobic (π-π stacking) | frontiersin.org |
| Asp70 | Part of the peripheral anionic site (PAS); acts as a "gatekeeper" for ligand entry. | Electrostatic, Hydrogen Bonding | frontiersin.org |
| Tyr332 | Lines the active site gorge; can act as a gatekeeper and form hydrogen bonds. | Hydrogen Bonding, Hydrophobic | frontiersin.org |
| His438 | Part of the catalytic triad; forms hydrogen bonds with inhibitors. | Hydrogen Bonding | frontiersin.org |
| Gly116 | Part of the oxyanion hole; stabilizes the transition state. | Hydrogen Bonding | frontiersin.org |
Virtual Screening and Predictive Modeling
Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.com This process significantly reduces the number of compounds that need to be synthesized and tested experimentally. rsc.org
Predictive models, often derived from QSAR or machine learning, are central to virtual screening. mdpi.comrsc.org For example, a validated QSAR model for a specific biological activity can be used to predict the activity of millions of compounds in a database. Similarly, a pharmacophore model derived from known active ligands can be used as a 3D query to find molecules with a similar arrangement of functional groups. rsc.org Structure-based virtual screening uses docking to evaluate how well each molecule in a library fits into the target's binding site. mdpi.com
In the context of BuChE inhibitors, hybrid virtual screening strategies that combine both ligand- and structure-based methods have successfully identified novel hit compounds from large chemical databases. mdpi.com These hits are then subjected to further experimental validation to confirm their activity. mdpi.comrsc.org
In Silico Identification of Potential this compound Targets
Currently, there is a lack of specific in silico studies aimed at identifying the potential molecular targets of this compound beyond its generally accepted interaction with cyclooxygenase enzymes. General in silico methodologies, such as reverse docking and pharmacophore modeling, are commonly employed to screen compound libraries against panels of known biological targets to identify potential new protein interactions. However, the application of these techniques to this compound has not been documented in available research.
The established mechanism of action for salicylamides involves the inhibition of COX enzymes, which are key to the synthesis of prostaglandins (B1171923), thereby mitigating pain and inflammation. ontosight.ai It is therefore inferred that the primary targets of this compound are COX-1 and COX-2.
| Inferred Target | Function | Therapeutic Relevance |
| Cyclooxygenase-1 (COX-1) | Prostaglandin synthesis (housekeeping functions) | Pain, inflammation, fever |
| Cyclooxygenase-2 (COX-2) | Prostaglandin synthesis (induced at sites of inflammation) | Pain, inflammation, fever |
Predictive Efficacy and Selectivity Profiling
Detailed predictive efficacy and selectivity profiles for this compound based on computational modeling are not available in the current body of scientific literature. Such studies would typically involve quantitative structure-activity relationship (QSAR) modeling, molecular docking simulations, and free energy calculations to predict the binding affinity and selectivity of the compound for its targets.
For salicylamides in general, computational approaches could be used to predict their relative selectivity for COX-1 versus COX-2. This is a critical aspect, as selectivity for COX-2 is often associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. Without specific studies on this compound, any discussion on its predictive efficacy and selectivity remains speculative and based on the broader characteristics of the salicylamide (B354443) class.
A hypothetical predictive study would involve docking this compound into the active sites of both COX-1 and COX-2 and calculating binding energies to estimate its inhibitory potential and selectivity.
| Parameter | Description | Hypothetical Application to this compound |
| Docking Score | Predicts the binding affinity of a ligand to a receptor. | Lower docking scores for COX-2 compared to COX-1 would suggest selectivity. |
| Binding Free Energy | A more rigorous calculation of the strength of the ligand-receptor interaction. | A more negative binding free energy for COX-2 would indicate higher affinity and potency. |
| QSAR Models | Correlates chemical structure with biological activity. | Could be used to predict the analgesic and anti-inflammatory potency of this compound based on its structural features. |
It is important to underscore that the information presented in the tables above is based on the general application of computational methods in drug discovery and does not reflect the results of studies conducted specifically on this compound, as such data is not currently available.
Based on a comprehensive search of available scientific literature, there is insufficient specific data for a compound named "this compound" to generate the detailed article as requested in the provided outline. The existing research does not cover the specific mechanisms of antifungal and anti-inflammatory action for this particular compound in the depth required by the article's structure.
Searches for "this compound" yield minimal results, with only a high-level classification of it having a potential antifungal mechanism of action, but no specific studies to support the detailed subsections requested. While there is extensive research on the antifungal and anti-inflammatory properties of broader chemical classes like benzamide (B126) derivatives, this information is not specific to "this compound" and therefore cannot be used to populate the requested article, which is focused solely on this compound.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on this compound that adheres to the strict structure and content requirements of the prompt.
Biological Activity and Mechanistic Elucidation of Butylphenamide Non Human
Other Emerging Biological Activities (non-human)
Exploration of Additional Biological Target Interactions
There is currently no available research detailing the exploration of biological target interactions for Butylphenamide. Scientific inquiry into how this compound may bind to or modulate the function of proteins, nucleic acids, or other cellular components has not been reported in published literature. Therefore, its molecular mechanism of action remains unknown.
Phenotypic Screening for Novel Activities
Phenotypic screening, a method used to identify substances that alter the observable characteristics of a cell or organism, has not yielded any publicly documented results for this compound. This type of screening is instrumental in discovering novel biological activities and potential therapeutic applications for chemical compounds. The absence of such data indicates that the effects of this compound on cellular or organismal phenotypes have not been characterized or disclosed.
Preclinical Investigations of Butylphenamide in Non Human Models
In Vitro Efficacy and Activity Profiling
In vitro studies are fundamental in early-stage drug discovery, providing a controlled environment to assess a compound's biological activity and mechanism at a cellular level. For Butylphenamide, these investigations have centered on its effects against fungal pathogens and its potential to modulate inflammatory pathways in non-human cellular systems.
Early research into the biological effects of this compound identified its significant antifungal properties. researchgate.net In cell-based assays using non-human fungal cells, this compound, referred to by its chemical name N-Butyl-3-phenylsalicylamide, demonstrated a pronounced inhibitory effect against specific dermatophytes. researchgate.net
Detailed findings from these assays revealed that the compound possesses a high order of activity against Trichophyton mentagrophytes and Microsporum audouini, two species of fungi commonly associated with skin infections. researchgate.net While these foundational studies established the antifungal potential of this compound, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, were not detailed in the available literature. A related compound, N-(4-hydroxyphenyl)-3-phenylsalicylamide, was noted to be effective against Candida albicans in vitro. researchgate.net
Table 1: Summary of In Vitro Antifungal Activity of this compound
| Fungal Species (Non-Human) | Finding |
|---|---|
| Trichophyton mentagrophytes | High order of activity observed. researchgate.net |
| Microsporum audouini | High order of activity observed. researchgate.net |
Investigations into the mechanism of action of this compound suggest distinct pathways for its antifungal and anti-inflammatory effects. The precise molecular interactions underlying its antifungal activity are not fully elucidated, though it is theorized to function by disrupting the integrity of the fungal cell membrane, which can lead to cell death. Another proposed mechanism involves interference with the synthesis of essential fungal cell components.
As a member of the salicylamide (B354443) class, the anti-inflammatory action of this compound is believed to stem from the inhibition of cyclooxygenase (COX) enzymes. researchgate.net These enzymes are critical for the synthesis of prostaglandins (B1171923), which are key mediators of pain and inflammation. researchgate.net Specific studies utilizing non-human cell lines to confirm and detail these mechanisms for this compound were not identified in the searched literature.
This compound is recognized for possessing anti-inflammatory properties, a characteristic shared by other salicylamides. researchgate.net Its mechanism is attributed to the inhibition of COX enzymes, thereby reducing the production of prostaglandins that mediate inflammation. researchgate.net Studies have indicated that salicylamides demonstrate efficacy in reducing inflammation in various animal models, supporting the potential of this compound as an anti-inflammatory agent. researchgate.net However, specific research employing non-human cell systems, such as macrophage cell lines, to quantify the anti-inflammatory effects of this compound through measures like nitric oxide or cytokine production, is not described in the available literature.
The use of advanced in vitro models like organoids and microphysiological systems allows for the study of compounds in a three-dimensional environment that more closely mimics the complexity of native tissues. Despite the growing application of these technologies in preclinical drug development, a review of the scientific literature did not yield any studies where this compound was investigated using organoids or microphysiological systems based on non-human cells.
In Vivo Efficacy Studies in Animal Models
In vivo studies in animal models are a critical step in preclinical research, bridging the gap between in vitro findings and human clinical trials. These studies assess the efficacy, and pharmacodynamics of a compound in a whole living organism.
While the in vitro data indicates that this compound has potential as an antifungal agent, specific preclinical studies assessing its antifungal efficacy in rodent models (e.g., mouse models of candidiasis or dermatophytosis) were not found in the reviewed literature. Such studies would be essential to confirm its activity in a living system and to understand its therapeutic potential for treating fungal infections. For the broader class of salicylamides, efficacy has been demonstrated in various animal models for their anti-inflammatory and analgesic effects. researchgate.net
Based on a comprehensive review of available scientific literature, there is no publicly accessible research data corresponding to the preclinical investigation of this compound for anti-inflammatory efficacy, its pharmacodynamic biomarkers, or its synergistic effects with other agents in non-human models.
Historical sources identify this compound primarily as an antifungal agent, with preliminary studies dating back to the 1950s researchgate.net. However, extensive searches for research pertaining to the specific anti-inflammatory topics outlined in the request—including animal models, pharmacodynamic analysis, and combinatorial studies—did not yield any relevant findings for this particular compound.
The scientific record does contain research on other, more complex molecules that include a butanamide chemical structure and have been investigated for anti-inflammatory properties nih.govrug.nlencyclopedia.pub. For instance, compounds such as 4-(8-butoxy-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-(5-tert-butyl-2-hydroxyphenyl)butanamide have been evaluated in animal models of pain and inflammation nih.gov. Nevertheless, these are distinct chemical entities from this compound.
Similarly, while there is a body of research on preclinical models for anti-inflammatory drugs nih.govlsuhsc.edunodthera.comnovartis.com, pharmacodynamic biomarker analysis cancer.govbioagilytix.comnih.gov, and synergistic drug effects mdpi.commedrxiv.orgmedrxiv.org, none of these studies mention or investigate this compound.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the requested outline, as the necessary data for the specified sections and subsections on this compound does not appear to exist in the public domain.
Based on a comprehensive search of available scientific literature, there is currently insufficient public information to generate a detailed article on the chemical biology of "this compound" according to the specified outline.
The search for "this compound" and its potential synonyms (such as N-butylbenzamide) did not yield specific, in-depth research findings related to its molecular interactions, use as a research probe for fungal resistance, or its effects on biosynthetic pathways in non-human systems. While some commercial suppliers list the compound and suggest its use as a research reagent for studying fungal resistance by disrupting the fungal cell, this information is not substantiated by detailed, peer-reviewed scientific studies that would be necessary to construct the requested article. evitachem.comsmolecule.com
General information on related topics such as the mechanisms of other antifungal agents, protein-ligand interaction studies, and fungal metabolism is available but does not specifically reference this compound. wikipedia.orgnih.govmdpi.comcreative-biostructure.commdpi.com Without dedicated research on this particular compound, it is not possible to provide a scientifically accurate and thorough article that adheres to the user's detailed outline.
Further research and publication in peer-reviewed journals would be required to elucidate the specific chemical and biological properties of this compound needed to fulfill this request.
Chemical Biology of Butylphenamide
Biosynthetic Considerations and Pathway Modulation (non-human systems)
Potential Precursor Utilization in Biological Systems
There is no documented evidence of Butylphenamide being a natural product or its direct biosynthesis in any biological system. However, its core components, a salicylic (B10762653) acid moiety and an N-acylated aromatic structure, are found in various natural metabolic pathways in plants, bacteria, and fungi.
Salicylate (B1505791) Biosynthesis:
Salicylic acid and its derivatives are well-known secondary metabolites in plants and various microorganisms. mdpi.comresearchgate.netnih.gov In both plants and bacteria, the biosynthesis of salicylic acid originates from the shikimate pathway, with chorismate being a key precursor. mdpi.comnih.gov
In plants, two distinct pathways are known for salicylic acid synthesis from chorismate: the isochorismate (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway. mdpi.com
In bacteria, salicylate production is often associated with the synthesis of siderophores, which are iron-chelating molecules. researchgate.netnih.gov Bacteria utilize enzymes like isochorismate synthase to convert chorismate to isochorismate, a direct precursor of salicylic acid. mdpi.comnih.gov
Given that the foundational scaffold of this compound is a derivative of salicylic acid, it is conceivable that synthetic pathways could be engineered in microorganisms to utilize chorismate or salicylic acid as a precursor. This would, however, require the introduction of specific enzymes capable of the subsequent phenylation and N-butylation steps.
N-Acyl Amide Formation:
The amide bond formation between the salicylic acid carboxyl group and butylamine (B146782) is a key feature of this compound. Biological systems, particularly fungi, are known to produce a wide array of N-acylated amino acids and other amides. The biosynthesis of N-acylated aromatic amino acids in fungi is catalyzed by enzymes such as N-acyltransferases. nih.gov These enzymes typically use an acyl-CoA thioester and an amine-containing molecule as substrates. nih.gov Theoretically, a similar enzymatic system could potentially catalyze the final step in a hypothetical biosynthetic pathway for this compound, by joining a phenyl-salicyloyl-CoA intermediate with butylamine.
Table 1: Key Precursors in Related Biosynthetic Pathways
| Precursor | Metabolic Pathway | Organism Type | Resulting Compound Class |
| Chorismate | Shikimate Pathway | Plants, Bacteria, Fungi | Salicylates, Aromatic Amino Acids |
| Isochorismate | Salicylate Biosynthesis | Plants, Bacteria | Salicylic Acid |
| Phenylalanine | Phenylpropanoid Pathway | Plants | Various phenolic compounds |
| Acyl-CoA Thioesters | Fatty Acid Metabolism | Bacteria, Fungi | N-Acyl Amides |
Enzymatic Transformations (non-human systems)
While no studies have specifically investigated the enzymatic transformation of this compound in non-human systems, the metabolism of salicylamide (B354443) and its derivatives by microorganisms suggests potential routes for its biotransformation.
Salicylamide and related compounds are known to interact with bacterial metabolic processes, often exhibiting antimicrobial effects by inhibiting essential pathways. jcu.czresearchgate.netmuni.cz For instance, certain salicylamide derivatives have been shown to inhibit sulfate-reducing bacteria by disrupting their dissimilatory sulfate (B86663) reduction pathway. jcu.czmuni.cz
Potential enzymatic transformations of this compound in microbial systems could include:
Hydrolysis: The amide bond in this compound could be a target for amidase or hydrolase enzymes, which are common in bacteria and fungi. This would break down the molecule into 3-phenyl-salicylic acid and butylamine.
Hydroxylation: Microbial cytochrome P450 monooxygenases are known to hydroxylate a wide variety of aromatic compounds. It is plausible that these enzymes could add hydroxyl groups to the phenyl rings of this compound.
Degradation of the Salicylate Moiety: Bacteria that utilize salicylic acid as a carbon source employ enzymes like salicylate hydroxylase to convert it to catechol. nih.gov A similar degradation pathway could potentially metabolize the salicylate portion of this compound following its initial hydrolysis.
The study of the enzymatic degradation of structurally related synthetic polymers by microbial enzymes, such as the hydrolysis of poly(3-hydroxybutyrate) copolymers by PHB depolymerase from Alcaligenes faecalis, demonstrates the capacity of microbial enzymes to act on complex synthetic molecules. nih.gov This suggests that soil or gut microbes could potentially degrade this compound, although the specific enzymes and pathways involved remain unknown.
Table 2: Potential Enzymatic Reactions in Non-Human Systems Based on Related Compounds
| Enzyme Class | Potential Reaction | Substrate Moiety | Organism Type (Example) |
| Amidase/Hydrolase | Amide bond cleavage | N-butyl-carboxamide | Bacteria, Fungi |
| Monooxygenase | Hydroxylation | Phenyl rings | Bacteria, Fungi |
| Salicylate Hydroxylase | Conversion to catechol | Salicylate ring | Bacteria (Pseudomonas) |
| N-acyltransferase | Acylation/Transacylation | Carboxyl group | Fungi |
Future Research Directions and Non Clinical Translational Perspectives
Development of Next-Generation Butylphenamide Analogs
The development of next-generation analogs is a cornerstone of medicinal chemistry, aiming to improve the efficacy, selectivity, and pharmacokinetic properties of a lead compound. nih.gov For this compound, this would involve the systematic chemical modification of its core structure. The primary goals of creating such analogs would be to enhance its antifungal potency, broaden its spectrum of activity against different fungal species, and optimize its absorption, distribution, metabolism, and excretion (ADME) profile.
Key strategies in analog development include:
Scaffold Hopping: This involves replacing the central molecular core of this compound with a structurally different scaffold while retaining the essential features for biological activity. This can lead to novel intellectual property and improved properties.
Bioisosteric Replacement: Functional groups within the this compound molecule could be swapped with bioisosteres—substituents that retain similar physical or chemical properties—to enhance target binding or reduce metabolic liabilities. hodoodo.com
Structure-Activity Relationship (SAR) Studies: This process involves synthesizing a series of analogs and testing them to determine which molecular modifications lead to improved biological activity. For instance, altering the length or branching of the butyl group or changing the substitution pattern on the phenylsalicylamide core could reveal critical insights for designing more potent compounds. nih.gov
While these approaches are standard in modern drug discovery, specific published research detailing the synthesis and evaluation of this compound analogs is not currently available. Future research would first need to re-establish a baseline of its antifungal activity and mechanism of action to guide a rational design strategy.
Table 1: Potential Strategies for this compound Analog Development
| Strategy | Description | Potential Goal for this compound |
|---|---|---|
| Ring Substitution | Adding or modifying substituents on the aromatic rings. | Enhance target affinity; alter solubility. |
| Alkyl Chain Modification | Varying the length, branching, or cyclization of the N-butyl group. | Improve metabolic stability and cell permeability. |
| Amide Bond Replacement | Replacing the amide linker with other functional groups (e.g., ester, sulfonamide). | Modify chemical stability and hydrogen bonding capacity. |
| Introduction of Chiral Centers | Creating stereoisomers to explore three-dimensional binding interactions. | Increase potency and selectivity for the fungal target. |
Integration of Advanced Preclinical Models (non-human)
Before any therapeutic candidate can be considered for human trials, it must undergo extensive evaluation in preclinical studies using non-human models. profil.comwikipedia.org These studies are designed to provide essential data on a compound's efficacy and safety. nih.gov For this compound, a modern preclinical development program would need to integrate a variety of advanced models to build a comprehensive profile.
The progression of preclinical testing typically involves several stages:
In Vitro Models: Initial testing would use cell-based assays to determine this compound's potency against a panel of clinically relevant fungi (e.g., Candida spp., Aspergillus spp.). evotec.com This establishes the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC).
Ex Vivo Models: More complex models, such as those using tissue explants, could be used to assess the compound's activity in a more physiologically relevant environment.
In Vivo Animal Models: Should in vitro results be promising, studies in animal models (e.g., rodents) are necessary. okids-net.at These models, which can mimic localized or systemic fungal infections, are crucial for evaluating efficacy, pharmacokinetics (what the body does to the drug), and pharmacodynamics (what the drug does to the body). wikipedia.orgevotec.com Advanced models like patient-derived xenografts (PDX) or organoid models are increasingly used to improve translational accuracy between preclinical findings and human outcomes. creative-biolabs.com
Currently, there is a lack of published data on this compound's performance in modern, advanced preclinical models. Future research would be required to generate this foundational data to justify any further development.
Table 2: Comparison of Non-Human Preclinical Models for Antifungal Drug Testing
| Model Type | Examples | Advantages | Limitations |
|---|---|---|---|
| In Vitro | Broth microdilution assays, cell culture | High-throughput, low cost, controlled environment | Lacks physiological complexity |
| Ex Vivo | Tissue explants, 3D tissue models | Better mimics tissue environment | Limited lifespan, complex to maintain |
| In Vivo | Murine models of candidiasis or aspergillosis | Provides systemic PK/PD data, evaluates efficacy and toxicity in a whole organism | Higher cost, ethical considerations, may not fully replicate human disease nih.gov |
| In Silico | Computer modeling, molecular docking | Rapid screening of virtual compounds, predicts binding affinity | Predictions require experimental validation |
High-Throughput Screening and Lead Optimization Strategies
High-throughput screening (HTS) is a drug discovery process that uses automation to test large numbers of compounds for activity against a biological target. mdpi.comakltherapeutics.com In the context of this compound, HTS could be employed in two main ways:
To screen libraries of diverse small molecules to identify new compounds that may have a similar mechanism of action or work synergistically with this compound.
To screen a library of newly synthesized this compound analogs to quickly identify those with improved antifungal properties. mdpi.com
There is no evidence in the scientific literature that this compound itself has been subjected to modern HTS campaigns or lead optimization programs. Such efforts would be a critical future step to either improve upon the original molecule or to discover entirely new antifungal agents inspired by its chemical structure.
Applications in Veterinary or Agricultural Antifungal Science (non-human)
The need for new and effective antifungal agents extends beyond human medicine into veterinary and agricultural sectors. woah.org Fungal diseases in animals can cause significant morbidity, and fungal pathogens in crops lead to substantial economic losses and threaten food security. nih.gov
Veterinary Applications: Antifungal agents are used in veterinary medicine to treat a range of infections in companion animals and livestock, from skin infections (dermatophytosis) to systemic mycoses. msdvetmanual.competmd.com Compounds used in this field require a high margin of safety for the target animal species. Given its early investigation against ringworm, a potential future research direction could be to evaluate this compound and its optimized analogs for efficacy against common veterinary fungal pathogens like Microsporum or Trichophyton species. nih.gov However, this compound is not currently listed as an approved or commonly used veterinary antifungal. woah.org
Agricultural Applications: Fungicides are essential in agriculture to protect crops from diseases like molds, mildews, and rusts. europa.eu The development of resistance to existing fungicides is a major concern, driving the search for new chemical entities with novel mechanisms of action. scribd.com Research could explore the potential of this compound as a scaffold for developing new agricultural fungicides. This would involve testing its efficacy against major plant pathogens and evaluating its environmental fate and impact.
To date, no studies have been published that specifically investigate this compound for these non-human applications. This represents an unexplored but potentially valuable area for future translational research.
Q & A
Q. What are the standard protocols for synthesizing Butylphenamide in laboratory settings?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example:
Reagent Preparation : Use butylamine and a substituted benzoyl chloride in anhydrous conditions (e.g., under nitrogen atmosphere).
Reaction Conditions : Stir at 60–80°C for 6–12 hours in a polar aprotic solvent (e.g., dimethylformamide).
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization.
- Characterization : Confirm structure via -NMR (peaks at δ 1.2–1.6 ppm for butyl chain) and FT-IR (amide C=O stretch at ~1650 cm) .
- Reproducibility : Document solvent purity, reaction time, and temperature gradients to enable replication .
Q. How can researchers determine the purity of this compound using spectroscopic methods?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection at 254 nm; compare retention time to a certified standard.
- Melting Point : A sharp range (e.g., 145–147°C) indicates high purity.
- Elemental Analysis : Match calculated and observed C, H, N percentages (±0.3% tolerance) .
Q. What are the initial steps to assess this compound’s toxicity in vitro?
- Methodological Answer :
Cell Lines : Use HepG2 or HEK293 cells for cytotoxicity assays (MTT or resazurin-based).
Dose Range : Test concentrations from 1 μM to 100 μM, including positive (e.g., cisplatin) and negative controls.
Data Interpretation : Calculate IC using nonlinear regression (e.g., GraphPad Prism) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?
- Methodological Answer :
-
Systematic Comparison : Tabulate variables like assay type (e.g., enzyme inhibition vs. cell-based), buffer pH, and incubation time (Table 1).
-
Statistical Reanalysis : Apply ANOVA or Bayesian meta-analysis to identify outliers or confounding factors .
-
Mechanistic Studies : Use molecular docking to verify binding affinity consistency across structural analogs .
Table 1 : Contradictory Bioactivity Data Analysis Framework
Variable Example Discrepancy Resolution Strategy Reference Assay Type IC vs. EC Normalize metrics to % inhibition Solvent Polarity DMSO vs. aqueous buffer Re-test under uniform conditions
Q. What computational strategies optimize this compound’s pharmacokinetic properties?
- Methodological Answer :
- QSAR Modeling : Train models using descriptors like logP, topological polar surface area, and hydrogen-bond donors.
- ADMET Prediction : Use SwissADME or ADMETLab to prioritize analogs with improved oral bioavailability .
- Validation : Compare in silico results with in vivo C and AUC data from rodent studies .
Q. How should researchers design experiments to address reproducibility challenges in this compound synthesis?
- Methodological Answer :
- DOE (Design of Experiments) : Vary catalysts (e.g., HOBt vs. EDCI), solvent ratios, and temperature to identify critical factors.
- Robustness Testing : Repeat reactions with ±10% variation in reagent equivalents.
- Open-Source Protocols : Share detailed NMR spectra and chromatograms in supplementary materials .
Data Analysis and Reporting
Q. How to interpret conflicting results in this compound’s mechanism of action studies?
- Methodological Answer :
- Pathway Analysis : Use KEGG or Reactome to map hypothesized targets against experimental RNA-seq data.
- Dose-Dependent Effects : Check for biphasic responses (e.g., activation at low doses, inhibition at high doses).
- Peer Review : Submit raw data to repositories like Zenodo for independent validation .
Q. What are best practices for reporting this compound’s crystallographic data?
- Methodological Answer :
- CIF Files : Include atomic coordinates, thermal parameters, and refinement statistics.
- Validation : Use checkCIF/PLATON to ensure structural integrity.
- Visualization : Publish ORTEP diagrams with 50% probability ellipsoids .
Ethical and Methodological Compliance
Q. How to ensure ethical compliance when studying this compound’s neurotoxic effects in animal models?
- Methodological Answer :
- IACUC Approval : Follow ARRIVE guidelines for sample size justification and humane endpoints.
- Blinding : Randomize treatment groups and use coded samples for behavioral assessments .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
